molecular formula C5H12ClN B8063426 N,N-dimethylcyclopropanamine;hydrochloride

N,N-dimethylcyclopropanamine;hydrochloride

Cat. No.: B8063426
M. Wt: 121.61 g/mol
InChI Key: YBWFCIZUIFXAJW-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclopropanamine;hydrochloride is a chemical compound with the molecular formula C5H11N·HCl. It is a derivative of cyclopropane, featuring a cyclopropane ring with two methyl groups attached to the nitrogen atom, and a hydrochloride salt form. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Alkylation of Cyclopropanamine: The compound can be synthesized by the alkylation of cyclopropanamine with methyl iodide in the presence of a strong base like potassium hydroxide (KOH).

  • Reductive Amination: Another method involves the reductive amination of cyclopropanone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale alkylation reactions, using optimized conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of cyclopropanamine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

  • Oxidation: N-oxide derivatives.

  • Reduction: Cyclopropanamine derivatives.

  • Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

N,N-Dimethylcyclopropanamine;hydrochloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethylcyclopropanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing biological processes. The specific pathways and targets depend on the context of its application, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

N,N-Dimethylcyclopropanamine;hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Cyclopropanamine: Lacks the methyl groups, resulting in different reactivity and biological activity.

  • N,N-Dimethylpropylamine: Similar structure but with a longer carbon chain, affecting its physical and chemical properties.

  • N-Methylcyclopropanamine: Contains only one methyl group, leading to different chemical behavior.

Properties

IUPAC Name

N,N-dimethylcyclopropanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-6(2)5-3-4-5;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWFCIZUIFXAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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